molecular formula C16H16O2 B14375497 4-Hydroxy-3,3-diphenylbutan-2-one CAS No. 89867-88-9

4-Hydroxy-3,3-diphenylbutan-2-one

Cat. No.: B14375497
CAS No.: 89867-88-9
M. Wt: 240.30 g/mol
InChI Key: WRWHCLFRGHCQFJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3-diphenylbutan-2-one is an organic compound with the molecular formula C16H16O2 It is a beta-hydroxy ketone, characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3-diphenylbutan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the desired product . The reaction typically proceeds as follows:

    Protection of the Ketone: Ethyl acetoacetate is converted to a cyclic ketal using ethylene glycol and p-toluenesulfonic acid.

    Grignard Reaction: The protected compound reacts with phenylmagnesium bromide to form a tertiary alcohol.

    Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3-diphenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a diketone, while reduction of the carbonyl group forms a diol.

Scientific Research Applications

4-Hydroxy-3,3-diphenylbutan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3-diphenylbutan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3,3-diphenylbutan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its dual phenyl groups contribute to its stability and reactivity, making it valuable in various applications.

Properties

CAS No.

89867-88-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-hydroxy-3,3-diphenylbutan-2-one

InChI

InChI=1S/C16H16O2/c1-13(18)16(12-17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3

InChI Key

WRWHCLFRGHCQFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CO)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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